

An In-depth Technical Guide to the Chemical Properties of Sodium 3-Bromopropanesulfonate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Sodium 3-Bromopropanesulfonate*

Cat. No.: *B1292497*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium 3-bromopropanesulfonate is a versatile organosulfur compound widely utilized as a key intermediate in organic synthesis. Its bifunctional nature, possessing both a reactive bromine atom and a hydrophilic sulfonate group, makes it a valuable building block for the introduction of sulfopropyl moieties into a diverse range of molecules. This technical guide provides a comprehensive overview of its chemical and physical properties, a detailed experimental protocol for its synthesis, and a discussion of its reactivity and applications. While the direct interaction of **Sodium 3-bromopropanesulfonate** with specific cellular signaling pathways has not been documented, this guide also presents a general overview of cellular sulfonation pathways to provide context for the biological relevance of sulfonated compounds.

Chemical and Physical Properties

The fundamental properties of **Sodium 3-bromopropanesulfonate** are summarized in the tables below, providing a ready reference for laboratory use.

Table 1: General and Physical Properties

Property	Value	Reference(s)
Molecular Formula	C ₃ H ₆ BrNaO ₃ S	[1] [2]
Molecular Weight	225.04 g/mol	
Appearance	White to light yellow crystalline powder	[3]
Melting Point	257-262 °C (decomposes)	[4]
Solubility	Soluble in water	[3]
Storage Temperature	Room Temperature	[3]

Table 2: Chemical Identifiers

Identifier	Value	Reference(s)
CAS Number	55788-44-8	
IUPAC Name	sodium;3-bromopropane-1-sulfonate	[2]
SMILES	C(CBr)CS(=O)(=O)[O-].[Na+]	
InChI	InChI=1S/C3H7BrO3S.Na/c4-2-1-3-8(5,6)7;/h1-3H2,(H,5,6,7);/q;+1/p-1	
InChIKey	LNZDAVYFINUYOH-UHFFFAOYSA-M	

Synthesis of Sodium 3-Bromopropanesulfonate: An Experimental Protocol

The synthesis of **Sodium 3-bromopropanesulfonate** is typically achieved through the nucleophilic substitution of a halide in a propane derivative with a sulfite salt. The following protocol is a representative method for its preparation.

Materials and Reagents

- 1,3-Dibromopropane
- Sodium sulfite (anhydrous)
- Ethanol
- Water
- Hydrochloric acid
- Sodium hydroxide

Equipment

- Round-bottom flask equipped with a reflux condenser and magnetic stirrer
- Heating mantle
- Büchner funnel and flask for vacuum filtration
- Rotary evaporator
- pH meter or pH paper
- Standard laboratory glassware

Detailed Methodology

- Reaction Setup: In a round-bottom flask, combine sodium sulfite (1.0 equivalent) and a threefold molar excess of 1,3-dibromopropane (3.0 equivalents) in ethanol.[5]
- Sulfonation Reaction: Heat the reaction mixture to 80°C and maintain this temperature for 10 hours with continuous stirring.[5]
- Isolation of Crude Product: After the reaction period, cool the mixture to 10°C. The crude sodium 1-bromo-3-propanesulfonate will precipitate out of the solution. Collect the solid product by vacuum filtration. The filtrate, containing unreacted 1,3-dibromopropane, can be retained for recovery.[5]

- Purification and Neutralization: Dissolve the crude product in water. Adjust the pH of the solution to between 1 and 3 by the dropwise addition of hydrochloric acid at a temperature below 20°C.[5] Concentrate the acidic solution under reduced pressure to remove the majority of the water. Add ethanol to the concentrated solution and cool to 10°C to precipitate out inorganic salts. Filter the mixture and concentrate the filtrate to dryness to yield 3-bromo-1-propanesulfonic acid.[5]
- Salt Formation: Dissolve the purified 3-bromo-1-propanesulfonic acid in water and carefully neutralize the solution to pH 7 with a solution of sodium hydroxide.
- Final Product Isolation: Evaporate the solvent from the neutralized solution under reduced pressure to obtain **Sodium 3-bromopropanesulfonate** as a solid. The product can be further dried in a vacuum oven.

Synthesis Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **Sodium 3-Bromopropanesulfonate**.

Chemical Reactivity and Applications

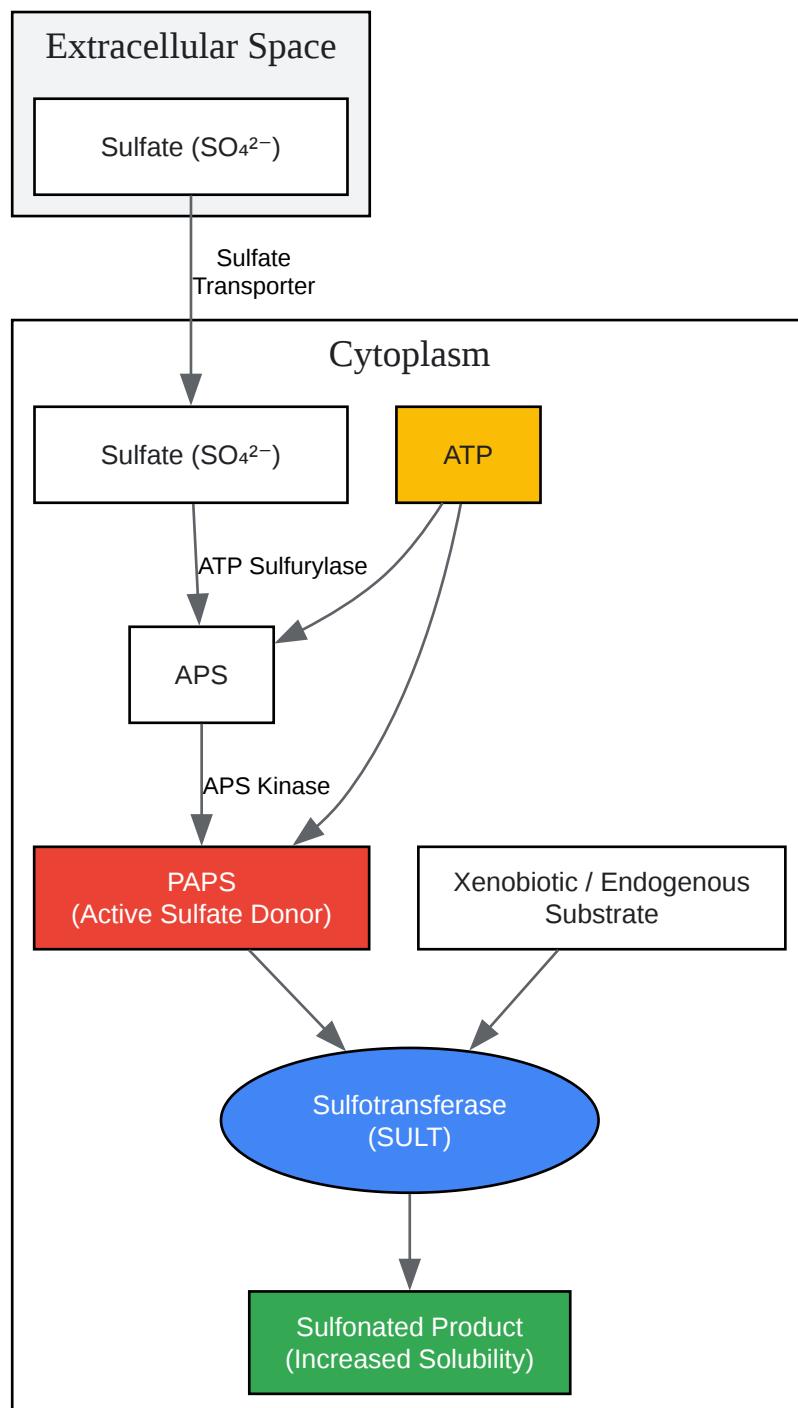
Sodium 3-bromopropanesulfonate is a bifunctional molecule, with its reactivity dominated by the C-Br bond. The electron-withdrawing sulfonate group enhances the electrophilicity of the carbon atom bonded to the bromine, making it susceptible to nucleophilic attack.

This compound serves as a valuable sulfopropylating agent. The alkyl bromide moiety allows for reaction with a wide range of nucleophiles, such as amines, thiols, and alcohols, to introduce the propanesulfonate group. This property is exploited in the synthesis of various specialty chemicals, including:

- Pharmaceutical Intermediates: It is used in the synthesis of more complex molecules in drug discovery and development.

- Bioconjugation: The reactive bromide allows for the covalent attachment of the hydrophilic sulfonate group to proteins or other biomolecules, which can improve their solubility and stability.
- Surfactants and Detergents: The introduction of the ionic sulfonate head group onto a hydrophobic backbone is a common strategy in the synthesis of anionic surfactants.

Biological Context: Cellular Sulfonation Pathways


While there is no direct evidence of **Sodium 3-bromopropanesulfonate** interacting with specific signaling pathways, it is important for researchers in drug development to understand the general biological context of sulfonated compounds. Sulfonation is a critical metabolic process in many organisms.

In biological systems, the addition of a sulfonate group is catalyzed by sulfotransferase enzymes. This process can alter the biological activity of a wide range of endogenous and xenobiotic compounds. For instance, sulfonation can impact protein-protein interactions, hormone activity, and the detoxification of drugs and other foreign compounds.[1][6]

A notable example of a signaling pathway influenced by a sulfonated compound, albeit structurally different from **Sodium 3-bromopropanesulfonate**, is the activation of the extracellular signal-regulated kinase (ERK) pathway by perfluorooctane sulfonate (PFOS). This activation is mediated by an increase in reactive oxygen species (ROS).[7]

General Cellular Sulfonation Pathway

The following diagram illustrates a generalized pathway for the sulfonation of molecules within a cell. It is important to reiterate that this is a general biological process and does not imply a known interaction with **Sodium 3-bromopropanesulfonate**.

[Click to download full resolution via product page](#)

Caption: A generalized overview of the cellular sulfonation pathway.

Safety and Handling

Sodium 3-bromopropanesulfonate is an irritant. It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

Sodium 3-bromopropanesulfonate is a valuable and versatile reagent in organic synthesis, primarily utilized for the introduction of the sulfopropyl group. Its well-defined chemical and physical properties, coupled with its straightforward synthesis, make it an important tool for chemists in various fields, including drug development. While its direct biological activity and interaction with signaling pathways are not established, an understanding of the broader context of cellular sulfonation is beneficial for researchers working with this class of compounds. As with all chemical reagents, appropriate safety precautions must be observed during its handling and use.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Sulfonation, an underexploited area: from skeletal development to infectious diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chembk.com [chembk.com]
- 4. SODIUM 3-BROMOPROPANESULFONATE | 55788-44-8 [chemicalbook.com]
- 5. 3-Bromo-1-propanesulfonic acid synthesis - chemicalbook [chemicalbook.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Perfluorooctane sulfonate induces autophagy-associated apoptosis through oxidative stress and the activation of extracellular signal-regulated kinases in renal tubular cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [An In-depth Technical Guide to the Chemical Properties of Sodium 3-Bromopropanesulfonate]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1292497#what-are-the-chemical-properties-of-sodium-3-bromopropanesulfonate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com